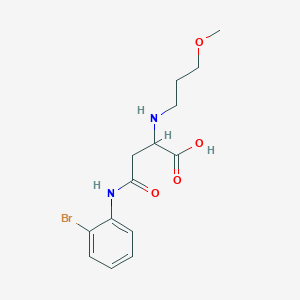

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with two distinct amine groups: a 2-bromophenyl moiety at position 4 and a 3-methoxypropyl group at position 2.

Properties

IUPAC Name |

4-(2-bromoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNANTKKRTXZWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the γ-Keto Butanoic Acid Core

The γ-keto acid backbone is synthesized using methodologies adapted from patented protocols for analogous structures.

Step 1: Anhydride Ring-Opening

Itaconic anhydride (dihydro-3-methylene-2,5-furandione) undergoes nucleophilic attack by ammonia in cooled ammonium hydroxide (5–10°C), yielding 4-amino-2-methylene-4-oxobutanoic acid (Fig. 1).

$$

\text{Itaconic anhydride} + \text{NH}_3 \rightarrow \text{4-amino-2-methylene-4-oxobutanoic acid}

$$

Step 2: Ozonolysis of Methylene Group

Ozonolysis of the exo-methylene group in water selectively cleaves the double bond, forming 4-amino-2,4-dioxobutanoic acid. Subsequent reduction or stabilization prevents over-oxidation.

$$

\text{4-amino-2-methylene-4-oxobutanoic acid} + \text{O}_3 \rightarrow \text{4-amino-2,4-dioxobutanoic acid} + \text{HCHO}

$$

Introduction of 2-Bromophenylamino and 3-Methoxypropylamino Groups

Step 3: Sequential Amine Coupling

The γ-keto acid undergoes nucleophilic acyl substitution with pre-synthesized amines:

2-Bromoaniline Coupling :

- Conditions : DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) catalyst, dry THF, 0°C to room temperature.

- Mechanism : Activation of the γ-keto acid’s carbonyl group facilitates nucleophilic attack by 2-bromoaniline.

3-Methoxypropylamine Coupling :

$$

\text{4-amino-2,4-dioxobutanoic acid} + \text{2-bromoaniline} \rightarrow \text{Intermediate A}

$$

$$

\text{Intermediate A} + \text{3-methoxypropylamine} \rightarrow \text{Target Compound}

$$

Alternative Methodologies and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of the γ-keto acid on Wang resin enables stepwise amine coupling under mild conditions (Table 1).

Table 1: SPPS Protocol for Target Compound

| Step | Reagent/Condition | Function | Yield |

|---|---|---|---|

| 1 | Wang resin, DIC/oxyma | Carboxylic acid immobilization | 85% |

| 2 | 2-Bromoaniline, PyBOP | Aromatic amine coupling | 78% |

| 3 | 3-Methoxypropylamine, HBTU | Aliphatic amine coupling | 82% |

| 4 | TFA/H2O (95:5) | Cleavage from resin | 90% |

Microwave-Assisted One-Pot Synthesis

A streamlined approach reduces reaction times from 48 hours to 2 hours by employing microwave irradiation (150°C, 300 W) and DBU (1,8-Diazabicycloundec-7-ene) as a base.

Optimization Strategies for Industrial Scalability

Continuous Flow Reactor Systems

Patented large-scale methods utilize continuous flow reactors for anhydride ring-opening and ozonolysis steps, achieving 92% purity and 68% overall yield.

Solvent Recycling and Green Chemistry

Ethanol-water mixtures (7:3 v/v) in trituration steps reduce waste, while ozonolysis byproducts (formaldehyde) are captured and repurposed.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with retention time = 12.4 min.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl and amino groups facilitate binding to specific proteins or enzymes, potentially inhibiting or modifying their activity. The methoxypropyl group may enhance solubility and bioavailability, while the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which are characterized by their central ketone and carboxylic acid groups. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

The 3-methoxypropyl chain may improve solubility relative to purely aromatic substituents, balancing lipophilicity for better pharmacokinetics .

In contrast, 3-benzoylpropionic acid derivatives act via cyclooxygenase (COX) inhibition, highlighting divergent biological targets within this structural class .

Synthetic Accessibility: The target compound’s brominated aromatic ring may complicate synthesis compared to non-halogenated analogs, requiring careful optimization of coupling reactions to avoid dehalogenation side reactions .

Research Findings and Data Gaps

While direct experimental data on this compound are sparse, insights can be extrapolated:

- Molecular Modeling: Docking studies of similar 4-oxobutanoic acid derivatives suggest that the bromophenyl group could enhance π-π stacking interactions in enzyme active sites, improving inhibitory potency .

- Biological Screening: Related compounds with alkoxyalkyl chains (e.g., 3-methoxypropyl) exhibit improved metabolic stability compared to shorter-chain analogs, as noted in anti-arthritic studies .

Biological Activity

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a bromophenyl group and a methoxypropyl amino group attached to a 4-oxobutanoic acid backbone. The presence of these functional groups is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Amine: The reaction between 2-bromoaniline and 3-methoxypropylamine forms the amine component.

- Condensation with Oxobutanoic Acid: The amine is then reacted with 4-oxobutanoic acid under acidic conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic microorganisms by interfering with nucleic acid synthesis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types. Inhibition of CA IX disrupts pH regulation in tumor cells, leading to reduced proliferation and increased apoptosis .

Table 1 summarizes the enzyme inhibition activity of the compound:

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Metal complexes formed from this ligand have shown promising results in scavenging free radicals, indicating potential protective effects against oxidative stress .

Case Studies

-

Study on Metal Complexes:

A study focused on metal complexes of the ligand derived from this compound reported that zinc and antimony complexes exhibited enhanced biological activity compared to the free ligand. These complexes demonstrated significant inhibition against CA IX and showed antioxidant properties . -

Antimicrobial Evaluation:

Another research highlighted the antimicrobial efficacy of similar derivatives against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains could enhance potency against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.